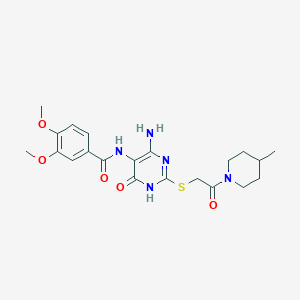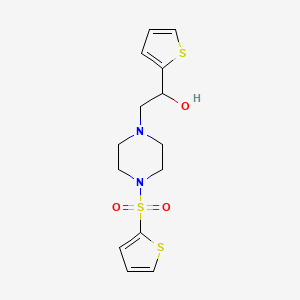
1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol, also known as TPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. TPOP is a piperazine derivative that contains two thiophene rings and a hydroxyl group, which makes it a versatile molecule with a range of possible uses.
科学的研究の応用
Synthesis and Chemical Characterization
1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a compound of interest due to its versatile chemical structure, making it a candidate for various scientific research applications. Research has focused on the synthesis and characterization of related compounds, providing insights into their potential uses. For example, the synthesis of compounds involving piperazine and thiophene moieties has been explored to understand their chemical properties and reactivity. These studies lay the groundwork for the development of novel compounds with potential applications in medicinal chemistry and material science (Matlock et al., 2015).
Antimicrobial and Antitubercular Activity
Compounds containing thiophene and piperazine structures have been studied for their antimicrobial and antitubercular activities. Research has demonstrated that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis. The synthesis of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines has shown promising results in vitro, indicating the potential of such compounds in antimicrobial and antitubercular therapy (Marvadi et al., 2019).
Binding Affinity and Receptor Modulation
The structural features of this compound and its analogs contribute to their binding affinity towards various receptors, highlighting their potential in the design of receptor modulators. Studies on similar compounds have shown moderate to high binding affinities towards specific receptors, such as the 5-HT6 receptor, suggesting their utility in developing new therapeutic agents for neurological disorders (Vera et al., 2016).
Drug Development and Pharmacological Applications
The unique chemical structure of this compound related compounds has spurred interest in their pharmacological applications. Research into the oxidative metabolism of similar molecules has provided valuable information for drug development, particularly in understanding how these compounds are metabolized in the body and their potential interactions with other drugs (Hvenegaard et al., 2012).
特性
IUPAC Name |
1-thiophen-2-yl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S3/c17-12(13-3-1-9-20-13)11-15-5-7-16(8-6-15)22(18,19)14-4-2-10-21-14/h1-4,9-10,12,17H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXYGINEOJQZER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

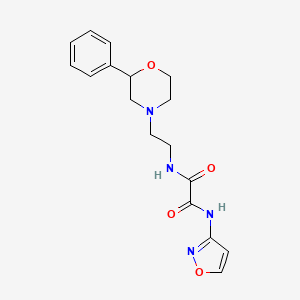

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
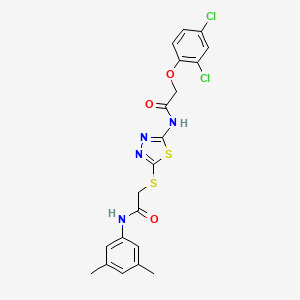
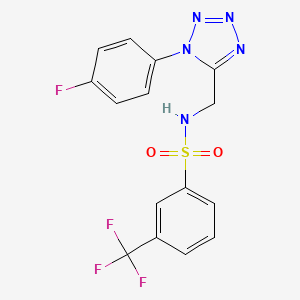
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
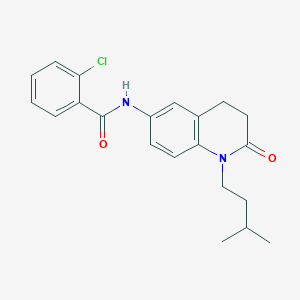
![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)

